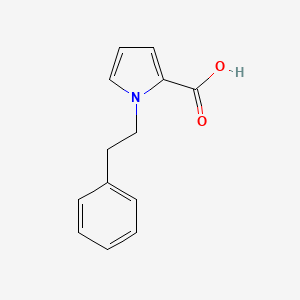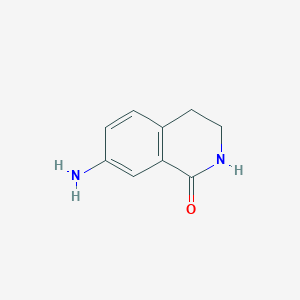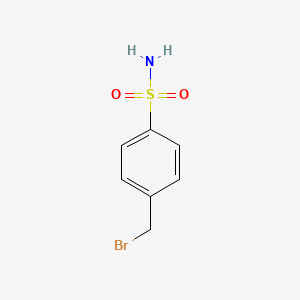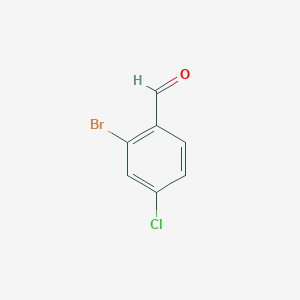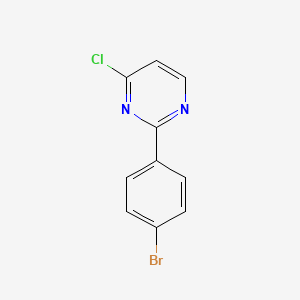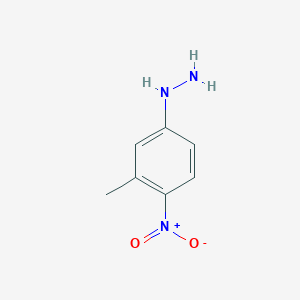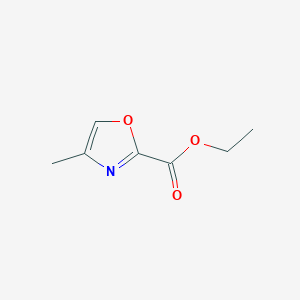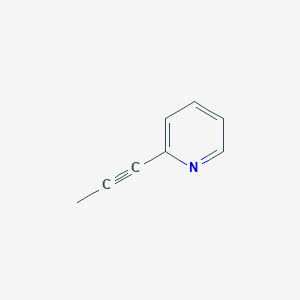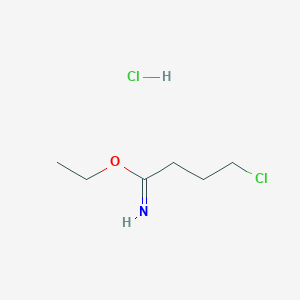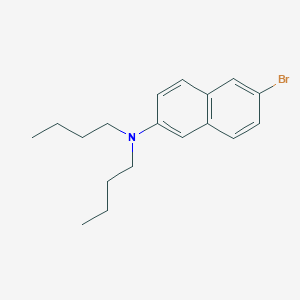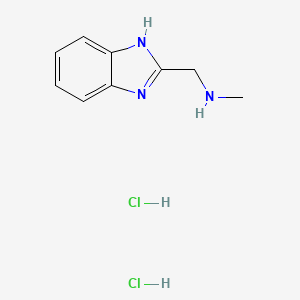
5-Bromo-2,4-dimethylpyridine
Descripción general
Descripción
5-Bromo-2,4-dimethylpyridine (5-BDP) is an organic compound belonging to the class of pyridines. It is a colorless solid with a molecular weight of 181.05 g/mol and a melting point of 161.5 °C. 5-BDP is a versatile compound with a wide range of applications in both organic synthesis and scientific research. It has been used in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes. Additionally, 5-BDP has been extensively studied for its potential therapeutic applications in various diseases, such as cancer and diabetes.
Aplicaciones Científicas De Investigación
Bromination of Pyridine Derivatives
5-Bromo-2,4-dimethylpyridine and its derivatives have been studied in the context of bromination reactions. In one study, the bromination of various pyridine derivatives, including 2,4-dihydroxypyridine and its ethyl derivatives, resulted in the formation of 5-bromo derivatives under certain conditions. These reactions contribute to understanding the tautomeric structures and absorption spectra of these substances (Kolder & Hertog, 2010).
Synthesis of Novel Compounds
This compound is used in the synthesis of novel compounds. For example, it has been involved in the synthesis of Meldrum’s Acid derivatives (Kuhn et al., 2003) and in the preparation of new pyrimidine-based derivatives with potential antiviral activity (Hocková et al., 2003).
Spectroscopic and Structural Analysis
The compound and its related variants have been a subject of spectroscopic and structural analysis. Studies have used techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterizing these compounds (Vural & Kara, 2017).
Applications in Extraction Processes
In a study focusing on efficient extraction of UO22+ and Th4+ in ionic liquid, a novel ligand functionality including 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide was explored. This study contributes to the understanding of extraction mechanisms in both ionic liquid and molecular diluents (Pandey et al., 2020).
Safety and Hazards
Mecanismo De Acción
Mode of Action
5-Bromo-2,4-dimethylpyridine, like other pyridine derivatives, is likely to interact with its targets through a variety of chemical reactions. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s participation in sm coupling reactions suggests it could influence pathways involving carbon–carbon bond formation .
Result of Action
Given its potential involvement in sm coupling reactions, it could contribute to the formation of new carbon–carbon bonds, influencing the structure and function of various biomolecules .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2,4-dimethylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with metal catalysts, facilitating the desired biochemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby altering signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, in Suzuki–Miyaura coupling reactions, it forms complexes with palladium catalysts, facilitating the transfer of organic groups between molecules . This binding interaction is crucial for the catalytic activity and efficiency of the reaction. Additionally, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it has been observed that this compound can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific compartments such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. The activity of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various compartments.
Propiedades
IUPAC Name |
5-bromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUXUHXAIPROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539929 | |
| Record name | 5-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27063-92-9 | |
| Record name | 5-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

